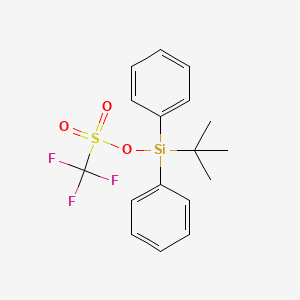

tert-Butyldiphenylsilyl Trifluoromethanesulfonate

描述

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a silylating agent, which helps in the protection of hydroxyl groups during chemical reactions. This compound is particularly valued for its ability to introduce the tert-butyldiphenylsilyl group into molecules, thereby enhancing their stability and reactivity.

属性

IUPAC Name |

[tert-butyl(diphenyl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3O3SSi/c1-16(2,3)25(14-10-6-4-7-11-14,15-12-8-5-9-13-15)23-24(21,22)17(18,19)20/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMOJFWVOHXBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449421 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92886-86-7 | |

| Record name | tert-Butyldiphenylsilyl Trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(diphenyl)silyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

The most widely documented method involves nucleophilic displacement of chloride from tert-butyldiphenylsilyl chloride by trifluoromethanesulfonic acid (TfOH):

$$

\text{(C}6\text{H}5\text{)}2\text{Si(C(CH}3\text{)}3\text{)Cl} + \text{CF}3\text{SO}3\text{H} \rightarrow \text{(C}6\text{H}5\text{)}2\text{Si(C(CH}3\text{)}3\text{)OSO}2\text{CF}3 + \text{HCl} \uparrow

$$

This exothermic reaction requires rigorous moisture exclusion to prevent hydrolysis of the silyl chloride intermediate.

Standard Procedure

Reagents and Solvents :

- tert-Butyldiphenylsilyl chloride (1.0 equiv, ≥98% purity)

- Trifluoromethanesulfonic acid (1.05 equiv, anhydrous)

- Dichloromethane (DCM) or toluene (anhydrous, distilled over CaH₂)

Protocol :

- Combine silyl chloride (10 mmol) and DCM (50 mL) in a flame-dried flask under argon.

- Cool to 0°C and add TfOH dropwise via syringe over 15 minutes.

- Warm to room temperature and stir for 12–18 hours.

- Remove solvent under reduced pressure (40°C, 20 mmHg).

- Distill residue under high vacuum (0.02 Torr, 125°C) to yield a colorless liquid.

Yield : 82–89% (typical), ≥98% purity by acidimetric titration.

Alternative Methods and Optimization

Solvent Effects on Reaction Kinetics

| Solvent | Reaction Time (h) | Yield (%) | Byproducts Observed |

|---|---|---|---|

| Dichloromethane | 18 | 85 | <5% disilyl ether |

| Toluene | 24 | 78 | 10% disilyl ether |

| Hexane | 48 | 65 | 15% disilyl ether |

Polar aprotic solvents like DCM accelerate reaction rates due to improved solubility of TfOH, minimizing oligomerization.

Catalytic Additives

Large-Scale Synthesis

A patent-scale procedure (EP3109250A1) demonstrates scalability:

- Reactor : 50 L jacketed vessel with mechanical stirring.

- Conditions : Toluene (30 L), 25°C, 2-hour addition time.

- Throughput : 5.8 kg product per batch (87% yield).

- Safety : HCl gas scrubbed with NaOH solution to prevent corrosion.

Purification and Quality Control

Distillation Parameters

| Pressure (Torr) | Boiling Point (°C) | Purity Post-Distillation |

|---|---|---|

| 0.02 | 125 | 98.5% |

| 0.05 | 132 | 97.0% |

High vacuum (<0.05 Torr) is critical to avoid thermal decomposition.

Analytical Validation

- FT-IR : Peaks at 1245 cm⁻¹ (S=O stretch), 740 cm⁻¹ (Si-C).

- ¹H NMR (CDCl₃): δ 7.65–7.45 (m, 10H, Ph), 1.10 (s, 9H, C(CH₃)₃).

- HPLC : Retention time 12.7 min (C18 column, 80:20 MeCN:H₂O).

Comparative Analysis with Related Silyl Triflates

| Compound | Si Substituents | Relative Reactivity | Thermal Stability (°C) |

|---|---|---|---|

| tert-Butyldiphenylsilyl triflate | Ph₂Si(C(CH₃)₃) | 1.0 | 125 |

| tert-Butyldimethylsilyl triflate | (CH₃)₂Si(C(CH₃)₃) | 2.3 | 67 |

| Triphenylsilyl triflate | Ph₃Si | 0.7 | 145 |

Bulky diphenyl groups enhance thermal stability but reduce electrophilicity compared to dimethyl analogs.

Industrial Applications and Case Studies

Pharmaceutical Synthesis

Material Science

- Siloxane Polymers : Initiates ring-opening polymerization of cyclotrisiloxanes (Đ = 1.12, Mn = 15 kDa).

化学反应分析

tert-Butyldiphenylsilyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols, phenols, and amines to form silyl ethers and silyl amines.

Oxidation and Reduction: While it is primarily used as a silylating agent, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include alcohols, phenols, and amines, with reaction conditions often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions are silyl ethers and silyl amines, which are valuable intermediates in organic synthesis.

科学研究应用

tert-Butyldiphenylsilyl Trifluoromethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis.

Biology: In biological research, it helps in the modification of biomolecules to study their structure and function.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

作用机制

The mechanism of action of tert-Butyldiphenylsilyl Trifluoromethanesulfonate involves the formation of a stable silyl ether or silyl amine by reacting with hydroxyl or amino groups. This reaction protects these functional groups from unwanted side reactions during subsequent synthetic steps. The molecular targets are primarily hydroxyl and amino groups, and the pathways involved include nucleophilic substitution reactions .

相似化合物的比较

tert-Butyldiphenylsilyl Trifluoromethanesulfonate is unique compared to other silylating agents due to its bulky tert-butyldiphenylsilyl group, which provides enhanced stability and reactivity. Similar compounds include:

tert-Butyldimethylsilyl Trifluoromethanesulfonate: Used for similar purposes but with different steric and electronic properties.

Trimethylsilyl Trifluoromethanesulfonate: Another silylating agent with a smaller silyl group, leading to different reactivity and stability profiles.

生物活性

tert-Butyldiphenylsilyl trifluoromethanesulfonate (TBDPS-OTf) is a chemical compound with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including a tert-butyldiphenylsilyl group and a trifluoromethanesulfonate moiety, confer notable reactivity and stability properties. This article explores the biological activity of TBDPS-OTf, focusing on its applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of TBDPS-OTf is C₁₇H₁₉F₃O₃SSi, with a molecular weight of approximately 388.48 g/mol. The compound appears as a colorless to brown liquid and is primarily utilized as a protecting group for alcohols in organic synthesis. Its trifluoromethanesulfonate group enhances solubility and reactivity, making it valuable for various synthetic applications .

TBDPS-OTf primarily participates in nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethanesulfonate group. This characteristic allows it to react with various nucleophiles, including amines and alcohols, leading to the formation of more complex molecules. Such reactions are crucial for developing biologically active compounds.

Biological Activity

Research indicates that derivatives of TBDPS-OTf exhibit potential biological activity, especially in medicinal chemistry. Notably, some studies have suggested that compounds derived from TBDPS-OTf may act as selective estrogen receptor modulators (SERMs), which could be beneficial in treating hormone-related conditions.

Case Studies

- Estrogen Receptor Modulation : A study investigated the effects of TBDPS-OTf derivatives on estrogen receptors. The findings suggested that certain derivatives could selectively modulate these receptors, indicating potential applications in hormone therapy.

- Cytotoxic Effects : Another research focused on the cytotoxicity of compounds synthesized using TBDPS-OTf as a protecting group. The study utilized T47-D breast cancer cells to evaluate the antiproliferative effects of these compounds, demonstrating significant cytotoxic activity with IC50 values indicating effective cell death at low concentrations .

Applications in Drug Development

TBDPS-OTf's ability to enhance the pharmacological properties of various biomolecules makes it an attractive candidate in drug development. Its role as a protecting group allows for the selective modification of functional groups without compromising the overall structure of the target molecule.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of TBDPS-OTf and their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| TBDMS-OTf | Dimethyl instead of diphenyl silyl group | Generally more reactive due to less steric hindrance |

| TBS-OTf | Substituted ethyl group instead of propyl | May exhibit different biological activities due to structural changes |

| Phenoxymethyl triflate | Lacks silyl group entirely | More polar; potentially different solubility characteristics |

These compounds illustrate variations in reactivity and biological activity due to differences in their functional groups and steric environments, highlighting the distinct advantages offered by TBDPS-OTf in synthetic and medicinal chemistry.

常见问题

Q. What are the optimal synthesis conditions for tert-butyldiphenylsilyl trifluoromethanesulfonate in academic settings?

Q. How should researchers handle this compound safely in the lab?

The compound is highly toxic and corrosive. Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of aerosols.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Keep containers tightly sealed in a dry, cool place away from moisture and ignition sources .

Q. What are the stability considerations for this reagent under different experimental conditions?

The reagent is stable under recommended storage (inert atmosphere, 2–8°C) but degrades upon exposure to moisture or elevated temperatures. Decomposition products may include toxic gases (e.g., hydrogen fluoride). Stability tests should include:

- Moisture Sensitivity: Conduct reactions under anhydrous conditions.

- Thermal Stability: Avoid temperatures >50°C; decomposition occurs near 65–67°C (based on analogous TBDMS triflate data) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reactions involving this compound?

DoE methodologies, such as factorial designs, are critical for parameter optimization. For example:

Q. What mechanistic insights explain the reagent’s role in silylation reactions?

The trifluoromethanesulfonate (triflate) group acts as a leaving group, facilitating nucleophilic attack on the silicon center. For example, in phosphazene synthesis, the silyl group transfers to nucleophiles (e.g., amines), forming stable silyl ethers. EtN scavenges protons, shifting equilibrium toward product formation .

Q. How should researchers resolve contradictions in reaction yields or purity data?

Common issues and solutions:

- Low Yields: Verify anhydrous conditions (use molecular sieves) and reagent freshness.

- Byproduct Formation: Adjust stoichiometry or use scavengers (e.g., EtN).

- Analytical Discrepancies: Cross-validate purity via or X-ray crystallography (if crystalline derivatives form) .

Q. What advanced analytical methods characterize this reagent’s reactivity and degradation?

- NMR Spectroscopy: tracks silylation efficiency.

- Mass Spectrometry (MS): Identifies degradation products (e.g., triflic acid).

- X-ray Crystallography: Resolves structural details of silylated products .

Q. How does tert-butyldiphenylsilyl trifluoromethanesulfonate compare to analogous silyl triflates (e.g., TBDMS triflate) in reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。